molecular formula C21H18N4O2S B2875344 N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894010-34-5

N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2875344
CAS No.: 894010-34-5
M. Wt: 390.46
InChI Key: WCPCHEOODJMTJU-UHFFFAOYSA-N
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Description

This compound features a 4-methyl-2-phenyl-1,3-thiazole core linked via an ethyl group to an ethanediamide backbone, which is substituted with a 2-cyanophenyl group.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-18(28-21(24-14)15-7-3-2-4-8-15)11-12-23-19(26)20(27)25-17-10-6-5-9-16(17)13-22/h2-10H,11-12H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPCHEOODJMTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyanophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the intermediate compounds with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyanophenyl group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiazole Derivatives

a) 4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, )
  • Structure : Shares the 4-methyl-2-phenylthiazole core but incorporates a carbohydrazide group.
  • Synthesis : Derived from hydrazide intermediates, highlighting reactivity at the 5-position of the thiazole .
  • Bioactivity : Serves as a precursor to anticancer derivatives (e.g., compound 7b, IC₅₀ = 1.61 μg/mL against HepG-2) .
b) 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone ()
  • Structure: Bromoethanone substituent at the 5-position of the thiazole.
  • Applications : Likely a synthetic intermediate for coupling reactions due to electrophilic bromine .
c) (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Dihydrochloride ()
  • Structure: Aminomethyl substituent on the thiazole.
  • Properties : Enhanced water solubility compared to the target compound due to the protonated amine .

Ethanediamide-Linked Analogues

a) N-[2-(4-Methyl-2-phenylthiazol-5-yl)ethyl]acetamide Derivatives ()
  • Structure : Compounds 9a–e feature triazole-linked acetamide groups with aryl substitutions (e.g., 4-fluorophenyl, 4-bromophenyl).
b) Hantzsch-Synthesized 5-Acylamino-1,3-thiazoles ()
  • Structure: Acylamino groups at the 5-position (e.g., 4bc: propanamide; 4ca: benzamide).
  • Synthesis : Catalyst-free cyclization yields high-purity products (90–95% yield) .
  • Properties : Hydroxy and nitro substituents influence solubility and electronic properties.

Anticancer Thiazole Derivatives ()

  • Examples :
    • Compound 7b : Thiadiazole derivative with IC₅₀ = 1.61 μg/mL against HepG-2.
    • Compound 11 : Thiazole-hydrazone hybrid with IC₅₀ = 1.98 μg/mL.
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., chloro, nitro) enhance cytotoxicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or Target) Reference
Target Compound 4-Methyl-2-phenylthiazole Ethyl-ethanediamide, 2-cyanophenyl Not reported
4-Methyl-2-phenylthiazole-5-carbohydrazide 4-Methyl-2-phenylthiazole Carbohydrazide Precursor to anticancer agents
Compound 9c () 4-Methyl-2-phenylthiazole Triazole-acetamide, 4-bromophenyl α-Glucosidase inhibition
N-[4-Hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide 1,3-Thiazole Propanamide, 4-nitrophenyl Not reported (high synthetic yield)
Compound 7b () Thiadiazole-thiazole hybrid Hydrazone, chloro substituent IC₅₀ = 1.61 μg/mL (HepG-2)

Biological Activity

N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a thiazole moiety and a cyanophenyl group. Its molecular formula is C18H20N4S, and it can be represented as follows:

SMILES CC1=C(SC(=N1)C2=CC=CC=C2)N\text{SMILES }CC1=C(SC(=N1)C2=CC=CC=C2)N

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Thiazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of thiazole derivatives, noting that they target specific pathways involved in tumor growth. The study found that modifications in the thiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat bacterial and fungal infections. A study demonstrated that a related thiazole compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infectious diseases .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and survival. For example, some thiazole derivatives have been shown to inhibit the activity of protein kinases, which play critical roles in signaling pathways associated with cancer progression .

Comparative Analysis of Biological Activity

Compound Activity Target Pathway Reference
This compoundAnticancerApoptosis induction
4-Methyl-2-phenylthiazoleAntimicrobialCell wall synthesis inhibition
Thiazole derivative XProtein kinase inhibitionCell signaling pathways

Research Findings

Research has consistently shown that modifications to the thiazole ring can enhance biological activity. For example, the introduction of various substituents on the thiazole or phenyl rings has been correlated with increased potency against cancer cells and pathogens.

Future Directions

Further studies are warranted to explore the full therapeutic potential of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for advancing this compound into clinical applications.

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